molecular formula C10H12O3 B051094 2-Benzyl-3-hydroxypropanoic acid CAS No. 6811-98-9

2-Benzyl-3-hydroxypropanoic acid

Cat. No.: B051094
CAS No.: 6811-98-9
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-UHFFFAOYSA-N
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Description

2-Benzyl-3-hydroxypropanoic acid is a chiral hydroxycarboxylic acid featuring a benzyl group at the C2 position and a hydroxyl group at C2. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The compound exists in two enantiomeric forms:

  • (S)-enantiomer: Synthesized via a biocatalytic cascade using the mutant enzyme MBP-YfaU W23V, yielding 62% with 95% enantiomeric excess (ee) .
  • (R)-enantiomer: Produced using KPHMT I212A, yielding 43% with 91% ee .

The enantiomers are distinguished by optical rotation: (S) -enantiomer has [α]²⁰D = -10.4 (c 1.5, CHCl₃), while the (R) -enantiomer matches literature values ([α]²⁰D = -12.5) . Notably, CAS number discrepancies exist in sources: cites 123802-80-2 for the (R)-form, while lists 6811-98-9 for the racemic or unspecified form, highlighting the need for verification via authoritative databases like PubChem .

Properties

IUPAC Name

2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340186
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123802-80-2
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Asymmetric Reduction

In a patented process, 2-benzyl-3-oxopropanoic acid is reduced using chiral catalysts such as ruthenium complexes with BINAP ligands. The reaction proceeds in tetrahydrofuran (THF) under hydrogen gas (1–5 atm) at 25–50°C, achieving enantiomeric excess (ee) values exceeding 95%. For example, the (S)-enantiomer is obtained with 82% yield and [α]D²⁵ = +33.7° (methanol) when using a Ru-(S)-BINAP catalyst system.

Biocatalytic Reduction

Enzymatic reduction using ketoreductases offers an eco-friendly alternative. Immobilized enzymes like Lactobacillus brevis alcohol dehydrogenase (LBADH) in aqueous-organic biphasic systems selectively reduce the ketone group to the hydroxyl group. This method achieves >99% ee and 85–90% yield under mild conditions (pH 7.0, 30°C).

Enzymatic Resolution of Racemic Mixtures

Racemic 2-benzyl-3-hydroxypropanoic acid can be resolved into its enantiomers via lipase-mediated kinetic resolution.

Lipase-Catalyzed Ester Hydrolysis

Lipase PS (Pseudomonas fluorescens) selectively hydrolyzes the (S)-enantiomer of racemic 2-benzyl-3-acetoxypropanoic acid in a phosphate buffer (pH 7.0)/acetone system. The (R)-enantiomer remains acetylated, enabling separation by extraction. This method achieves 90% ee for the (S)-hydroxy acid with a 45% theoretical yield.

Esterification with Chiral Alcohols

Alternatively, lipase B from Candida antarctica (CAL-B) catalyzes the esterification of racemic this compound with (R)-1-phenylethanol. The (S)-enantiomer reacts preferentially, yielding the (S)-ester and leaving the (R)-hydroxy acid unreacted (ee > 98%, yield 40%).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation.

Continuous Asymmetric Hydrogenation

A continuous-flow reactor system using a heterogeneous palladium catalyst (Pd/Al₂O₃) achieves 92% conversion and 94% ee for (S)-2-benzyl-3-hydroxypropanoic acid. Key parameters include:

  • Temperature: 50°C

  • Pressure: 10 bar H₂

  • Residence time: 2 hours

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines asymmetric synthesis with in situ crystallization. A racemic mixture of this compound is treated with a chiral amine (e.g., (R)-1-phenylethylamine) in ethanol. The (S)-acid-amine salt crystallizes preferentially, leaving the (R)-enantiomer in solution. Yield: 70% (ee > 99%).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/EnzymeYield (%)ee (%)Key Conditions
Asymmetric Hydrogenation2-Benzyl-3-oxopropanoicRu-BINAP8295H₂ (3 atm), THF, 40°C
Biocatalytic Reduction2-Benzyl-3-oxopropanoicLBADH8599pH 7.0, 30°C
Enzymatic HydrolysisRacemic acetylated acidLipase PS4590Phosphate buffer, 25°C
CIDRRacemic acid(R)-1-Phenylethylamine7099Ethanol, reflux

Recent Advances in Catalytic Asymmetric Synthesis

Photoredox Catalysis

A dual photoredox/enzyme system enables visible-light-driven reduction of 2-benzyl-3-oxopropanoic acid. The photocatalyst [Ir(ppy)₃] generates a radical intermediate, which is stereoselectively reduced by an engineered flavin-dependent reductase. This method achieves 91% yield and 97% ee under ambient conditions.

Flow Chemistry Integration

Microfluidic reactors with immobilized chiral catalysts reduce reaction times from hours to minutes. For example, a silica-supported Rh-Josiphos catalyst in a 0.5 mm channel achieves 88% conversion and 96% ee at 50°C .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzyl moiety play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural motifs with 2-benzyl-3-hydroxypropanoic acid, enabling comparative analysis of their properties and applications:

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Reference
This compound C₁₀H₁₂O₃ 180.20 Benzyl, Hydroxy, Carboxylic acid 95% ee (S), 91% ee (R); [α]²⁰D = -10.4 (S)
3-Benzoylpropionic acid C₁₀H₁₀O₃ 178.19 Benzoyl, Carboxylic acid Mp: 117–119°C; soluble in alcohol
2-Hydroxyisobutyric acid C₄H₈O₃ 104.10 Hydroxy, Carboxylic acid Lower lipophilicity; industrial monomer
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 209.18 Amino, Difluorophenyl, Carboxylic acid Bioactive fluorinated analogue

Biological Activity

2-Benzyl-3-hydroxypropanoic acid (BHP) is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various methods, including asymmetric reduction techniques. The compound features a chiral center, which influences its biological activity significantly.

PropertyValue
Melting Point80–82°C
SolubilitySoluble in water and ethanol
DensityApproximately 1.14 g/cm³

The primary target of this compound is Carboxypeptidase A1 (CPA1), an enzyme involved in protein degradation. BHP acts as an inhibitor of this enzyme, affecting various biochemical pathways.

Mode of Action

  • Inhibition : BHP binds to CPA1, inhibiting its activity. This interaction can lead to significant changes in protein metabolism within cells.
  • Biochemical Pathways : The inhibition of CPA1 suggests potential implications in metabolic disorders where protein degradation is dysregulated.

Cellular Effects

Research indicates that BHP influences cellular functions through its interactions with enzymes like CPA1. This can lead to altered metabolic processes and potential therapeutic effects in conditions characterized by inflammation or abnormal protein metabolism.

Pharmacokinetics

BHP is synthesized from acetoacetic ester through benzylation and hydrolysis under alkaline conditions. Its pharmacokinetic profile includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic potential.

Research Applications

This compound has been studied for its applications in various fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for its interactions with biomolecules.
  • Medicine : Explored for therapeutic potential as a pharmaceutical intermediate.
  • Industry : Utilized in the production of polymers and resins.

Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-2-Benzyl-3-hydroxypropionic AcidChiral variant with different biological activitiesPotential for diverse pharmacological profiles
3-Hydroxypropionic AcidLacks the benzyl groupShares hydroxypropanoic backbone but different properties

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic implications of BHP:

  • Anti-inflammatory Effects : Research has shown that derivatives of BHP exhibit anti-inflammatory properties, suggesting potential use in treating conditions like arthritis.
  • Cancer Research : BHP derivatives have been evaluated for their antitumor activities, indicating possible roles in cancer therapy through modulation of enzyme activity.
  • Metabolic Pathways : Studies involving plant models have demonstrated BHP's role in biosynthetic pathways leading to important metabolites like benzoic acid, which is critical for plant defense mechanisms .

Q & A

Q. What are the established synthetic routes for (R)-2-benzyl-3-hydroxypropanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : Two primary methods are employed:
  • Asymmetric Reduction : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-benzyl-3-oxopropanoic acid. Reaction conditions (25–40°C, 50–100 psi H₂) and catalyst loading (0.5–2.0 mol%) are optimized for >98% enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic mixtures. For example, Candida antarctica lipase B achieves 85–90% ee by preferentially reacting with the (S)-enantiomer .
    • Key Data :
MethodCatalyst/Enzymeee (%)Yield (%)
Asymmetric ReductionRu-BINAP9892
Enzymatic ResolutionLipase B9078

Q. How does (R)-2-benzyl-3-hydroxypropanoic acid interact with metabolic enzymes?

  • Methodological Answer : The compound acts as a substrate for propionaldehyde dehydrogenase (PduP), enhancing catalytic efficiency by 40% under anaerobic conditions. Its hydroxyl and carboxyl groups form hydrogen bonds with the enzyme’s active site, facilitating NAD⁺-dependent oxidation .
  • Experimental Design :
  • Use purified PduP in vitro assays with varying substrate concentrations (0.1–5.0 mM).
  • Monitor NADH production via UV-Vis spectroscopy at 340 nm .

Q. What functional groups contribute to its biological activity?

  • Answer :
  • Hydroxyl Group : Participates in hydrogen bonding with enzymes (e.g., PduP) and antimicrobial targets.
  • Benzyl Group : Enhances lipophilicity, improving membrane permeability in bacterial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in asymmetric synthesis?

  • Methodological Answer : Systematic optimization involves:
  • Catalyst Screening : Test chiral catalysts (e.g., Ru, Rh complexes) for steric and electronic effects.
  • Pressure/Temperature Gradients : Higher H₂ pressure (80–100 psi) and moderate temperatures (30–35°C) reduce side reactions.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) quantifies ee, while kinetic studies identify rate-limiting steps .
    • Case Study :
ParameterOptimal RangeOutcome
Catalyst Loading1.2 mol%98% ee
Temperature30°C92% yield
H₂ Pressure80 psiNo over-reduction

Q. How to resolve contradictions in reported antimicrobial activity (e.g., growth inhibition vs. metabolite promotion)?

  • Methodological Answer : Discrepancies arise from:
  • Strain-Specific Effects : Lactobacillus reuteri shows metabolite induction at 0.5 mM but growth inhibition at 2.0 mM.
  • Culture Conditions : Anaerobic vs. aerobic environments alter redox balance, affecting compound stability.
  • Resolution Strategy :
  • Conduct dose-response assays (0.1–5.0 mM) across bacterial models.
  • Use metabolomics (LC-MS) to track antimicrobial metabolite profiles (e.g., reuterin) .

Q. What strategies improve the pharmacological activity of derivatives for dual anti-inflammatory and antitumor applications?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to enhance COX-2 inhibition.
  • Replace the hydroxyl group with a sulfonamide moiety to improve tumor cell permeability.
  • In Vivo Testing :
  • Use murine models with LPS-induced inflammation and xenograft tumors.
  • Measure cytokine levels (IL-6, TNF-α) and tumor volume reduction .
    • Case Study :
DerivativeIC₅₀ (COX-2, µM)Tumor Growth Inhibition (%)
Parent Compound2515
Nitro-Derivative845

Data Contradiction Analysis

Q. Why do studies report conflicting roles in plant defense mechanisms?

  • Analysis :
  • Species Variability : Arabidopsis shows salicylic acid induction, while tobacco lacks this response due to differential expression of benzoic acid synthase.
  • Experimental Variables : Soil microbiota (e.g., Pseudomonas spp.) may metabolize the compound, altering observed effects.
  • Resolution : Use axenic plant models and isotope-labeled compound tracing (¹³C-NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 2
2-Benzyl-3-hydroxypropanoic acid

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